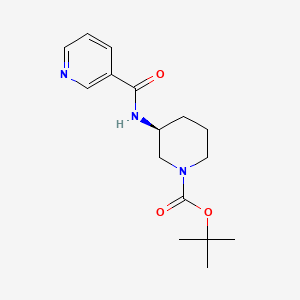

(S)-tert-Butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(pyridine-3-carbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-5-7-13(11-19)18-14(20)12-6-4-8-17-10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORIYSJOICNDHG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate typically involves the following steps:

Formation of Piperidine Core: : The piperidine ring can be synthesized through various methods, such as the reduction of pyridine derivatives.

Introduction of the Pyridine-3-carbonylamino Group: : This step involves the reaction of piperidine with pyridine-3-carboxylic acid chloride or its derivatives under suitable conditions.

Protection of the Amino Group: : The amino group on the piperidine ring is protected using a tert-butyl carbamate (BOC) group to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

(S)-tert-Butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce the carbonyl group to an alcohol.

Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Formation of piperidine-1-carboxylate derivatives.

Reduction: : Formation of piperidine-1-carboxylate alcohols.

Substitution: : Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

(S)-tert-Butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate: has various applications in scientific research, including:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology: : Studied for its potential biological activity and interactions with biological targets.

Medicine: : Investigated for its potential therapeutic properties in drug development.

Industry: : Utilized in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism by which (S)-tert-Butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key differences among analogs arise from substituent type, ring size, and stereochemistry:

Table 1: Comparison of Structural and Molecular Features

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 3) | Ring | Stereochemistry |

|---|---|---|---|---|---|---|

| (S)-tert-Butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate (Target) | - | C16H22N4O3* | ~318.38 | Pyridine-3-carbonylamino | Piperidine | (S) |

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 1707580-61-7 | C15H23N3O2 | 277.36 | 4-Amino-4-(pyridin-3-yl) | Piperidine | - |

| (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate | 85275-45-2 | C10H19NO3 | 201.26 | Hydroxyl | Piperidine | (S) |

| tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate | 912368-73-1 | C11H22N2O2 | 214.30 | Methylamino | Piperidine | (S) |

| (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | 371240-66-3 | C9H17NO2S | 203.30 | Mercapto | Pyrrolidine | (S) |

*Hypothetical formula based on structural analysis.

Key Observations:

- Substituent Complexity: The target compound’s pyridine-3-carbonylamino group introduces higher molecular weight and polarity compared to simpler analogs (e.g., hydroxyl or methylamino) .

- Ring Size : Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered ring), influencing binding kinetics .

- Stereochemical Impact : The (S)-configuration in the target compound and analogs like (S)-3-hydroxypiperidine derivatives may enhance enantioselectivity in receptor binding .

Activité Biologique

(S)-tert-Butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate, with the CAS number 1349699-97-3, is a compound of significant interest in medicinal chemistry due to its structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

The molecular formula of (S)-tert-Butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate is C16H23N3O3, with a molecular weight of 305.38 g/mol. The compound features a piperidine ring substituted with a pyridine carbonylamino group, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of piperidine derivatives, including (S)-tert-butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate. For instance, derivatives with similar structures have shown promising activity against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentrations (MICs) of related compounds ranged from 0.5 to above 512 µg/mL, indicating variable potency depending on structural modifications .

Cytotoxicity and Selectivity

Cytotoxicity assays performed on non-cancerous cell lines such as HaCaT (human keratinocyte) cells demonstrated that certain derivatives exhibit low toxicity profiles. The selectivity index (SI), which compares the cytotoxic effects on healthy cells versus antimicrobial activity, was found to be greater than 1.0 for several compounds in this class . This suggests that (S)-tert-butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate may possess a favorable therapeutic window.

The mechanism by which piperidine derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or metabolic pathways. The presence of the pyridine moiety is believed to enhance binding affinity to specific bacterial enzymes or receptors, thereby inhibiting growth .

Synthesis

The synthesis of (S)-tert-butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate typically involves multi-step reactions starting from commercially available piperidine derivatives and pyridine carboxylic acids. The synthetic route may include:

- Formation of the piperidine core via cyclization reactions.

- Acylation with pyridine-3-carboxylic acid derivatives to introduce the carbonylamino group.

- Protection and deprotection steps to yield the final product in high purity.

Study 1: Antimycobacterial Activity

In a comparative study, several piperidinothiosemicarbazone derivatives were evaluated for their antimycobacterial activity against M. tuberculosis. Compounds structurally similar to (S)-tert-butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate exhibited MIC values significantly lower than those of standard treatments, indicating their potential as novel therapeutic agents .

Study 2: Cytotoxicity Profile

A study assessing the cytotoxicity of various piperidinone derivatives found that many exhibited IC50 values greater than those required for antimicrobial efficacy, thus confirming their selective toxicity towards cancer cells while sparing normal cells .

| Compound | IC50 (µM) | SI Value |

|---|---|---|

| Compound A | >12.5 | >1.0 |

| Compound B | >10 | >1.5 |

| (S)-tert-butyl derivative | TBD | TBD |

Q & A

Q. What synthetic strategies are commonly employed to prepare (S)-tert-Butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate, and how is Boc protection utilized?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen to prevent undesired side reactions. A multi-step approach is used:

Boc Protection : React piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate .

Acylation : Introduce the pyridine-3-carbonylamino group via coupling reagents (e.g., HATU or EDCl) under anhydrous conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used at 0–20°C to control reactivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization (~89%) is achieved by controlling stoichiometry and reaction time .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the (S)-configuration and absence of diastereomers. Key signals include tert-butyl protons (δ ~1.4 ppm) and pyridine aromatic protons (δ ~8.0–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = calculated for C₁₆H₂₄N₃O₃⁺).

- Polarimetry : Measures optical rotation to validate enantiomeric excess .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is required if dust formation occurs .

- Ventilation : Use fume hoods to minimize inhalation of aerosols.

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence the compound’s biological activity, and how is this validated crystallographically?

- Methodological Answer : The (S)-configuration at the piperidine ring determines spatial orientation, affecting binding affinity to targets (e.g., enzymes or receptors). Validation methods include:

- Single-Crystal X-ray Diffraction : Using SHELXL (), crystals are grown via slow evaporation (solvent: methanol/water). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) confirms bond angles and torsion angles .

- Docking Studies : Molecular dynamics simulations compare (S)- and (R)-isomers to predict interactions with active sites .

Q. What reaction optimization strategies address low yields during the acylation step?

- Methodological Answer :

- Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates acylation by activating carbonyl groups .

- Solvent Optimization : Anhydrous DMF enhances solubility of polar intermediates.

- Temperature Control : Maintaining 0°C during reagent addition minimizes side reactions (e.g., Boc deprotection) .

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved for this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotameric equilibria) by analyzing signal coalescence at elevated temperatures.

- 2D NMR (COSY, HSQC) : Assigns overlapping protons and correlates carbon-proton environments .

- Deuterated Solvent Swapping : Switching from CDCl₃ to DMSO-d₆ may resolve splitting caused by hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.